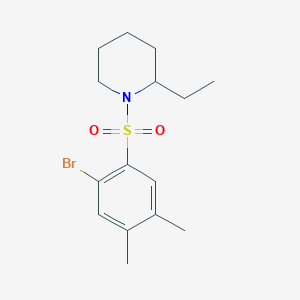

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine

Description

Properties

IUPAC Name |

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-ethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2S/c1-4-13-7-5-6-8-17(13)20(18,19)15-10-12(3)11(2)9-14(15)16/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVDRUSVANXLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine typically involves multiple steps:

Formation of the Piperidine Ring: The brominated intermediate is then reacted with 2-ethylpiperidine under suitable conditions to form the final product.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine may exhibit antidepressant-like effects. In animal models, compounds with similar structures have shown significant reductions in depressive behaviors when assessed using the forced swim test and tail suspension test. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation.

Neuroprotective Effects

Studies have suggested that this compound may provide neuroprotective benefits against neurodegenerative diseases. For instance, it has been shown to inhibit apoptosis in neuronal cells exposed to toxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Pharmacological Activities

Case Study 1: Antidepressant Effects

A study conducted on rats demonstrated that administration of this compound resulted in a notable decrease in depressive-like symptoms compared to control groups. This was attributed to increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Neuroprotection Against MPTP

In a controlled experiment involving mice treated with MPTP, those administered with the compound showed a marked reduction in neurodegeneration as assessed by histological analysis. The results suggested that the compound may enhance survival pathways in neurons.

Case Study 3: Cancer Cell Apoptosis

In vitro tests revealed that treatment with the compound led to a dose-dependent increase in apoptosis rates among breast cancer cells. Flow cytometry analysis confirmed increased caspase activity, indicating the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine and related compounds:

Key Observations:

The 2-bromo substituent on the benzene ring (target compound) may direct electrophilic substitution reactions meta to itself, whereas the 5-bromo substituent in the analogue from would exhibit different regioselectivity .

Solubility and Polarity :

- BG16224’s carboxylate ester enhances polarity compared to the target compound’s ethyl group, suggesting higher solubility in polar solvents .

- The ethoxy group in the analogue from may improve lipid solubility relative to the target’s methyl groups .

Stability and Reactivity

- The aryl bromide in all three compounds makes them susceptible to cross-coupling reactions (e.g., Suzuki, Heck), though steric effects from the dimethyl groups (target and BG16224) may slow these reactions compared to less hindered analogues .

- The sulfonamide group confers acidity to the NH proton (if present), but in these tertiary sulfonamides, this proton is absent, increasing stability toward hydrolysis .

Biological Activity

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related case studies.

- Molecular Formula : C13H18BrNO2S

- Molecular Weight : 323.26 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a piperidine ring substituted with a sulfonyl group and a brominated aromatic moiety, which may contribute to its biological activity.

This compound has been investigated for its role as an inhibitor of specific enzymes and receptors involved in various physiological processes. Notably, it has shown potential as an inhibitor of cysteine proteases, particularly cathepsins, which are implicated in numerous diseases including cancer and inflammatory conditions .

Therapeutic Applications

The compound has been studied for its potential use in treating:

- Cancer : Inhibition of cathepsin S has been linked to reduced tumor growth and metastasis.

- Inflammatory Diseases : The compound may modulate immune responses by inhibiting proteolytic enzymes involved in inflammation.

- Metabolic Disorders : Its effects on glucose metabolism suggest potential applications in diabetes management.

Case Studies and Research Findings

- Cancer Research : A study published in Circulation highlighted that inhibiting cathepsin S could reduce cardiovascular events in chronic kidney disease patients, suggesting a broader application for compounds targeting this enzyme .

- Inflammation Modulation : Research indicated that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis .

- Diabetes Management : In vitro studies demonstrated that this compound could enhance insulin sensitivity in adipocytes, providing a basis for further exploration in metabolic syndrome treatments .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-ethylpiperidine with 2-bromo-4,5-dimethylbenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Reagent Optimization : Use of BBr₃ in dichloromethane (DCM) at 0°C to room temperature (RT) for 6 hours, achieving yields up to 85% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity can be verified via HPLC (≥95%) .

- Critical Parameters : Moisture-sensitive reactions require inert atmospheres (N₂/Ar). Monitoring via TLC ensures intermediate stability.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm sulfonyl and ethylpiperidine moieties .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 403.04 for C₁₅H₂₀BrNO₂S) .

- X-ray Crystallography : Resolve crystal packing (space group P1, unit cell parameters a = 13.6081 Å, b = 14.5662 Å) to confirm stereochemistry .

Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- In Vitro Targets :

- Dopaminergic Pathways : Radioligand binding assays (e.g., D₂ receptor affinity using [³H]spiperone) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., sulfotransferase inhibition) .

- Dosage : Test concentrations from 1 nM–100 µM, with positive controls (e.g., haloperidol for D₂ receptors) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions using software like GROMACS or AMBER. Parameterize the sulfonyl group’s electrostatic potential via DFT (B3LYP/6-31G*) .

- Docking Studies : Use AutoDock Vina to predict binding poses in dopamine receptors. Validate with crystallographic data (e.g., PDB ID 6CM4) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH 7.4 buffer, 37°C) .

- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies. Adjust for variables (e.g., cell line heterogeneity) .

- Mechanistic Studies : Employ CRISPR-edited cell lines to isolate target specificity (e.g., KO of D₂ receptors to confirm on-/off-target effects) .

Q. What strategies optimize crystallographic data quality for structural analysis?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (hanging drop method) with 20% PEG 8000 in 0.1 M HEPES (pH 7.5) .

- Data Collection : Synchrotron radiation (λ = 0.9786 Å) improves resolution (<1.0 Å). Apply multi-scan absorption corrections (Tmin = 0.920, Tmax = 1.000) .

- Refinement : SHELXL-2018 for anisotropic displacement parameters. Validate with R-factor convergence (<0.05) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Modular Synthesis : Replace bromine with -CF₃ or -CN groups to assess electronic effects. Use Suzuki coupling for aryl substitutions .

- Pharmacophore Mapping : Overlay derivatives in PyMOL to identify critical moieties (e.g., sulfonyl group’s role in hydrogen bonding) .

- In Silico Screening : Generate QSAR models (e.g., CoMFA) to predict bioactivity of virtual libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.